An In-depth Technical Guide to (R)-N-Boc-3-morpholinecarbaldehyde: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to (R)-N-Boc-3-morpholinecarbaldehyde: A Chiral Building Block for Advanced Drug Discovery
Introduction
(R)-N-Boc-3-morpholinecarbaldehyde, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a stereodefined morpholine scaffold, a reactive aldehyde functional group, and a stable Boc protecting group, make it a versatile synthon for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (R)-N-Boc-3-morpholinecarbaldehyde, tailored for researchers, scientists, and professionals in the field of drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (R)-N-Boc-3-morpholinecarbaldehyde is fundamental for its effective utilization in synthesis and for quality control.
General Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (3R)-3-formylmorpholine-4-carboxylate | N/A |
| CAS Number | 1257850-86-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | Pale yellow solid | [4] |
| Storage | Store at 0-8 °C | [4] |
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): A singlet or a doublet (due to coupling with the adjacent C-3 proton) in the region of δ 9.5-9.8 ppm.
-
Morpholine ring protons: A complex series of multiplets between δ 3.0-4.5 ppm.
-
Boc group protons ((CH₃)₃C): A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
Expected ¹³C NMR (in CDCl₃):
-
Aldehyde carbonyl carbon (CHO): A resonance in the downfield region, typically around δ 200-205 ppm.
-
Boc carbonyl carbon (C=O): A signal around δ 154-156 ppm.
-
Boc quaternary carbon (C(CH₃)₃): A resonance around δ 80-82 ppm.
-
Morpholine ring carbons: Signals in the range of δ 40-70 ppm.
-
Boc methyl carbons (C(CH₃)₃): A signal around δ 28 ppm.
Infrared (IR) Spectroscopy:
-
Aldehyde C=O stretch: A strong absorption band around 1720-1740 cm⁻¹.
-
Boc C=O stretch: A strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.
-
C-O stretch (ether): A strong band in the region of 1050-1150 cm⁻¹.
Synthesis of (R)-N-Boc-3-morpholinecarbaldehyde
The most common and logical synthetic route to (R)-N-Boc-3-morpholinecarbaldehyde involves the oxidation of the corresponding primary alcohol, (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This precursor alcohol is commercially available or can be synthesized from (R)-3-morpholinecarboxylic acid.
Workflow for the Synthesis of (R)-N-Boc-3-morpholinecarbaldehyde
Caption: Synthetic workflow from (R)-3-morpholinecarboxylic acid.
Experimental Protocol: Oxidation of (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
This protocol describes a general procedure using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for converting primary alcohols to aldehydes.[5][6][7]
Materials:
-
(R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is often exothermic, so slow addition is recommended.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-N-Boc-3-morpholinecarbaldehyde.
Causality behind Experimental Choices:
-
Anhydrous Conditions: DMP is moisture-sensitive, and the presence of water can lead to side reactions and reduced efficiency.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Mild Oxidant (DMP): DMP is chosen for its high selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids, which is a common issue with stronger oxidants.[5][6][7] Other mild oxidation methods like Swern oxidation can also be employed but require cryogenic temperatures and produce malodorous byproducts.[8][9]
-
Quenching with NaHCO₃ and Na₂S₂O₃: Sodium bicarbonate neutralizes the acetic acid byproduct of the DMP reaction, while sodium thiosulfate reduces any remaining DMP and iodine species.
Chemical Reactivity and Synthetic Applications
The synthetic utility of (R)-N-Boc-3-morpholinecarbaldehyde stems from the reactivity of its aldehyde group, which can undergo a variety of transformations to introduce molecular diversity while retaining the chiral morpholine core.
Key Reactions of (R)-N-Boc-3-morpholinecarbaldehyde
Caption: Key reaction pathways of the title compound.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce diverse amine functionalities.
Experimental Protocol: Reductive Amination with a Primary Amine
Materials:
-
(R)-N-Boc-3-morpholinecarbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of (R)-N-Boc-3-morpholinecarbaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Wittig Reaction
The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes. This allows for the extension of the carbon chain at the C-3 position of the morpholine ring.
General Considerations:
-
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.
-
The reaction is typically carried out under anhydrous and inert conditions.
Oxidation to the Carboxylic Acid
Oxidation of the aldehyde to the corresponding carboxylic acid, (R)-N-Boc-3-morpholinecarboxylic acid, provides another key intermediate for further functionalization, such as amide bond formation.
Recommended Oxidant:
-
Sodium chlorite (NaClO₂) buffered with a phosphate buffer is a common and effective reagent for the oxidation of aldehydes to carboxylic acids in the presence of sensitive functional groups.
Applications in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and CNS penetration.[7][8] (R)-N-Boc-3-morpholinecarbaldehyde serves as a key starting material for the synthesis of various biologically active molecules.
Kinase Inhibitors
The morpholine ring is a common feature in many kinase inhibitors, where it can engage in hydrogen bonding interactions with the hinge region of the kinase domain.[10][11] While specific examples detailing the use of (R)-N-Boc-3-morpholinecarbaldehyde are not prevalent in the readily available literature, its potential for the synthesis of novel kinase inhibitors is significant. For instance, it can be used to construct side chains that probe different regions of the ATP-binding pocket.
CNS-Active Agents
The physicochemical properties of the morpholine ring make it an attractive component for CNS drug candidates, as it can favorably influence blood-brain barrier permeability.[7][8] (R)-N-Boc-3-morpholinecarbaldehyde can be utilized in the synthesis of novel psychoactive compounds, neuroprotective agents, and other CNS-targeted therapeutics.
Antibacterial Agents
The morpholine ring is a key structural component of the antibiotic linezolid.[12] Analogs of linezolid can be synthesized using (R)-N-Boc-3-morpholinecarbaldehyde to explore structure-activity relationships and develop new antibacterial agents with improved efficacy or resistance profiles.
Handling and Safety
(R)-N-Boc-3-morpholinecarbaldehyde should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(R)-N-Boc-3-morpholinecarbaldehyde is a stereochemically defined and synthetically versatile building block with significant potential in drug discovery and development. Its well-defined reactivity allows for the controlled introduction of diverse functionalities, enabling the exploration of new chemical space in the quest for novel therapeutics. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral synthons like (R)-N-Boc-3-morpholinecarbaldehyde in the pharmaceutical industry is set to increase.
References
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
MySkinRecipes. (R)-N-Boc-3-Morpholinecarbaldehyde. [Link]
- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–823.
-
PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
- Sharma, S., Anand, R., Cham, P. S., Raina, S., Vishwakarma, R. A., & Singh, P. P. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(29), 17085–17089.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 374-391.
- Kumar, A., Singh, B., & Sharma, V. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(11), 2947.
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